molecular formula C8H7N B1195054 Indolizine CAS No. 274-40-8

Indolizine

Cat. No.: B1195054
CAS No.: 274-40-8
M. Wt: 117.15 g/mol
InChI Key: HOBCFUWDNJPFHB-UHFFFAOYSA-N
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Chemical Reactions Analysis

Indolizine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogenation, metal hydrides.

    Substitution: Halogens, alkylating agents.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of this compound.

    Substitution: Substituted this compound derivatives.

Properties

IUPAC Name

indolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N/c1-2-6-9-7-3-5-8(9)4-1/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBCFUWDNJPFHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC=CN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50181818
Record name Indolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

274-40-8
Record name Indolizine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=274-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indolizine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000274408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrrolo[1,2-a]pyridine
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Record name INDOLIZINE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic routes to indolizines?

A1: Several methods exist for synthesizing indolizines, with some of the most prevalent being:

  • Acylative Cyclization of Pyridinium Salts: This method utilizes the reaction of 1-substituted-2-methylpyridinium salts with acylating agents like acid chlorides to afford 2,3-disubstituted indolizines. [] This approach provides a route to indolizines with modifiable 3-substituents, valuable for synthesizing various 1,2-disubstituted indolizines. []
  • 1,3-Dipolar Cycloaddition: This versatile strategy involves the reaction of pyridinium ylides, generated in situ from pyridinium salts, with dipolarophiles like alkenes and alkynes. [, , ] This method allows for the construction of diversely substituted indolizines, including tetrahydroindolizines and complex polycyclic structures. [, ]
  • Metal-Catalyzed C-H Functionalization: Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct arylation and alkynylation of indolizines at the 3-position. [] This approach offers high efficiency and atom economy for introducing various substituents. []
  • Radical Cyclization/Cross-Coupling: Radical-based methodologies have gained increasing interest for constructing indolizine rings. These methods offer advantages like efficient C-C or C-X bond formation and high atom economy. []

Q2: How does the structure of indolizines contribute to their properties?

A2: The planar, aromatic structure of indolizines, similar to indole, significantly influences their properties.

  • Fluorescence: The extended π-conjugation in the this compound core contributes to their inherent fluorescence. Modifications to the core structure with electron-donating or -withdrawing substituents can further tune their fluorescence properties, including emission wavelength and intensity. [, , ]
  • Reactivity: Indolizines exhibit diverse reactivity, participating in electrophilic aromatic substitution reactions predominantly at the 3-position. [, ] The nitrogen atom can act as a Lewis base, influencing interactions with metal catalysts and biological targets. []
  • Bioactivity: The this compound scaffold can mimic naturally occurring structures, potentially interacting with biological targets like enzymes and receptors. Substituents on the this compound core can significantly modulate these interactions, influencing their potency and selectivity. [, , , ]

Q3: What are the potential applications of indolizines?

A3: Indolizines display promise in various applications:

  • Pharmaceuticals: Indolizines exhibit diverse pharmacological activities, including anticancer, [, , ] anti-tuberculosis, [] and hypoglycemic effects. [] Their potential as calcium channel blockers has also been investigated. []
  • Fluorescent Probes: The tunable fluorescence of indolizines makes them attractive candidates for developing fluorescent probes for biological imaging and sensing applications. [, , ]
  • Materials Science: Indolizines have been explored as building blocks for organic semiconductors and other optoelectronic materials due to their electronic and optical properties. []

Q4: How do this compound derivatives act as potential anticancer agents?

A4: Several studies have explored the anticancer properties of indolizines:

  • Tubulin Polymerization Inhibition: Certain this compound derivatives exhibit potent inhibitory effects on tubulin polymerization, a crucial process for cell division. [] This disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis in cancer cells. []
  • Cytotoxicity in Cancer Cell Lines: Numerous this compound analogs have demonstrated significant cytotoxicity against a panel of human cancer cell lines, including those derived from leukemia, lung, colon, and breast cancers. [, ]
  • Synergistic Effects with Existing Chemotherapeutics: this compound-based calcium channel blockers have shown the ability to enhance the activity of ricin A-chain immunotoxins, potentially improving the efficacy of cancer immunotherapy. []

Q5: Have any this compound derivatives progressed to clinical trials?

A5: While numerous this compound derivatives have exhibited promising in vitro and in vivo activity in preclinical studies, no this compound-based drug has yet progressed to clinical trials. Further research is necessary to optimize the pharmacokinetic properties, safety profiles, and efficacy of these compounds before they can be considered for clinical development.

Q6: What are the main challenges in developing indolizines as therapeutic agents?

A6: Despite their potential, several challenges remain in translating indolizines into effective therapeutics:

  • Structure-Activity Relationship (SAR): Further exploration of SAR is crucial to optimize the potency, selectivity, and pharmacological properties of this compound derivatives. Understanding the precise mechanisms of action for different biological targets is essential for rational drug design. [, , ]
  • Pharmacokinetics and Bioavailability: Improving the absorption, distribution, metabolism, and excretion (ADME) profiles of indolizines is vital for achieving therapeutic efficacy. Strategies like structural modifications and formulation optimization are needed to enhance their bioavailability and target specificity. [, ]
  • Toxicity and Safety: Thorough toxicological evaluations are necessary to ensure the safety of this compound-based drugs. Potential long-term effects and adverse events need to be carefully assessed. []

Q7: What are the future directions for research on indolizines?

A7: Future research on indolizines is likely to focus on:

  • Expanding the Chemical Space: Developing novel synthetic methods for accessing more diverse and complex this compound derivatives will facilitate the exploration of new biological activities and applications. [, ]
  • Elucidating Mechanisms of Action: Unraveling the molecular mechanisms underlying the biological activities of indolizines will be crucial for rational drug design and optimization. [, ]
  • Improving Pharmacological Properties: Research efforts will likely focus on enhancing the ADME properties, bioavailability, and target specificity of this compound-based drugs through structural modifications, prodrug strategies, and advanced drug delivery systems. [, ]
  • Exploring Synergistic Effects: Investigating the potential of indolizines to enhance the efficacy of existing drugs or therapies, as seen with immunotoxins, could lead to novel treatment strategies. []

Q8: What are the environmental considerations associated with indolizines?

A: While the environmental impact of indolizines has not been extensively studied, it is essential to consider the potential ecotoxicological effects of these compounds. Research should focus on assessing their biodegradability and developing sustainable synthetic methods and waste management strategies to minimize any negative impacts on the environment. [, ]

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